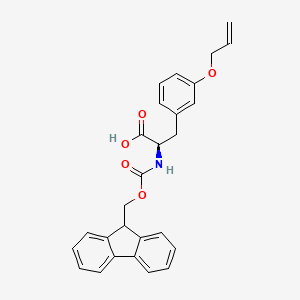

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid

Descripción

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid is a chiral amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a 3-(allyloxy)phenyl side chain. Key characteristics include:

- Molecular Formula: C27H25NO5

- Molecular Weight: 443.49 g/mol

- CAS No.: 1175973-95-1 .

- Use: Primarily employed in peptide synthesis and pharmaceutical research, leveraging the Fmoc group’s stability under basic conditions for selective deprotection .

- Safety: Classified with hazard codes H302, H315, H319, and H335 (harmful if swallowed, skin/eye irritation, respiratory irritation) .

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-prop-2-enoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO5/c1-2-14-32-19-9-7-8-18(15-19)16-25(26(29)30)28-27(31)33-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h2-13,15,24-25H,1,14,16-17H2,(H,28,31)(H,29,30)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZULFVSTYZJLP-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=CC(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654629 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(prop-2-en-1-yl)oxy]-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217835-37-4 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(prop-2-en-1-yl)oxy]-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Fmoc-D-m-Tyrosine(OAllyl), also known as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-prop-2-enoxyphenyl)propanoic acid or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid, is a complex compound used in organic synthesis

Mode of Action

It is known that the fmoc group is a base-labile protecting group used in organic synthesis. This suggests that the compound may interact with its targets by protecting certain functional groups during the synthesis process, preventing unwanted reactions.

Biochemical Pathways

It is known to be used in the synthesis of leu-enkephalinamide via solid phase synthesis in water. This suggests that it may play a role in the biochemical pathways related to peptide synthesis.

Result of Action

As a protecting group in organic synthesis, it likely plays a role in facilitating the synthesis of complex organic compounds, such as peptides.

Action Environment

It is known that the fmoc group is rapidly removed by base, suggesting that the compound’s action may be influenced by the pH of its environment.

Actividad Biológica

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid, commonly referred to as Fmoc-D-Ala-D-Ala, is a synthetic derivative of the amino acid D-alanine. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) protecting group enhances its stability and solubility, making it a valuable compound in organic synthesis and biochemistry. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₂₈H₃₁NO₅, with a molecular weight of approximately 453.55 g/mol. The presence of the Fmoc group allows for selective reactions in peptide synthesis by protecting the amino group.

The biological activity of this compound is primarily linked to its structural components. D-Alanine plays a crucial role in various biological processes, including:

- Cell Wall Synthesis : D-Alanine is essential for the biosynthesis of peptidoglycan in bacterial cell walls.

- Neurotransmitter Regulation : It may influence neurotransmitter systems by acting as a precursor or modulator.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives have shown activity against Mycobacterium tuberculosis by inhibiting key enzymes involved in fatty acid biosynthesis .

Study on Antimicrobial Efficacy

A study published in 2013 demonstrated that fluorenone derivatives, including those with similar structures to Fmoc-D-Ala-D-Ala, exhibited significant antimicrobial activity against multi-drug resistant strains of Mycobacterium tuberculosis. The compounds were found to inhibit the InhA enzyme, crucial for bacterial survival .

Antiproliferative Activity

Another investigation highlighted the potential of fluorenone derivatives as antiproliferative agents. These compounds were shown to act as inhibitors of type I topoisomerases, which are vital in DNA replication and repair processes . The introduction of linear alkyl groups was noted to enhance their antiproliferative effects compared to branched or bulky groups.

Pharmaceutical Development

Due to its structural characteristics and biological activities, this compound is being explored for:

- Antibiotic Development : Its ability to inhibit bacterial growth makes it a candidate for new antibiotic formulations.

- Cancer Therapy : The antiproliferative properties suggest potential use in cancer treatment protocols.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Stereoisomer: (S)-Enantiomer

- Compound: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid

- Key Differences :

- Implications : Enantiomers often exhibit divergent pharmacokinetics and bioactivity, necessitating separate evaluation in drug development.

Substituent Variations in the Aromatic Ring

a. 3,5-Difluorophenyl Derivative

- Compound: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid

- Key Differences :

- Use : Catalog# 0541AB (AK Scientific), applied in R&D for fluorinated peptide analogs .

b. Thiophene Derivative

- Compound: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid

- Molecular Weight: 393.46 g/mol (lower due to sulfur’s atomic mass) .

- Use : Explored in heterocyclic peptide modifications for enhanced solubility or target specificity.

Functional Group Modifications

a. Mercapto Group Substitution

- Compound: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid

- Key Differences: Side Chain: Mercapto (-SH) group replaces 3-(allyloxy)phenyl. Reactivity: Thiol group enables disulfide bond formation or metal chelation. Safety: No explicit toxicity data, but reactive thiols may pose handling risks .

b. Allyloxycarbonylamino Derivative

- Compound: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid

- Key Differences :

- Use : Applied in solid-phase synthesis for complex peptide architectures.

Bioactivity and Computational Comparisons

Bioactivity Profiling

- Evidence : Compounds with structural similarities cluster into groups with related modes of action, as shown in bioactivity profiles of 37 small molecules .

- Implication : The target compound’s allyloxy-phenyl group may confer unique interaction patterns with proteins compared to fluorinated or thiophene analogs.

Computational Similarity Metrics

- Methods : Tanimoto and Dice indices quantify structural similarity using bit vectors (e.g., MACCS or Morgan fingerprints) .

- Application: These metrics predict that the target compound shares higher similarity with other Fmoc-protected amino acids (e.g., 3,5-difluorophenyl analog) than with mercapto or thiophene derivatives.

Q & A

Q. What are the critical handling precautions for this compound due to its GHS hazards?

- Methodological Answer: The compound exhibits acute oral toxicity (H302), skin irritation (H315), severe eye irritation (H319), and respiratory irritation (H335) . Researchers must:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Avoid dust formation; employ engineering controls like local exhaust ventilation.

- In case of exposure, follow first-aid measures (e.g., eye rinsing for 15 minutes) and seek medical attention.

Q. What synthetic routes are used to introduce the allyloxy group onto the phenyl ring?

- Methodological Answer: Allyloxy groups are typically introduced via:

- Pd-catalyzed allylation : Using allyl halides or allylboration reagents under inert conditions .

- Nucleophilic substitution : Reacting hydroxyl-phenyl precursors with allyl bromide in the presence of a base (e.g., K₂CO₃) .

Post-synthesis, reverse-phase HPLC or flash chromatography is recommended for purification .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer:

Q. What solvent systems are compatible during HPLC analysis?

Q. What storage conditions ensure long-term stability?

- Methodological Answer: Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the Fmoc group and allyloxy functionality. Desiccants (silica gel) mitigate moisture-induced degradation .

Advanced Research Questions

Q. How can the Fmoc group be selectively removed without affecting the allyloxy moiety?

- Methodological Answer: Use 20% piperidine in DMF for 10–30 minutes, which cleaves Fmoc without attacking allyl ethers. Monitor deprotection via UV (301 nm) or TLC. For orthogonal strategies, consider acid-labile groups (e.g., Boc) for the amine .

Q. What techniques confirm stereochemical integrity at the chiral center?

- Methodological Answer:

- Chiral HPLC : Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases.

- Circular Dichroism (CD) : Compare optical rotation with enantiopure standards.

- X-ray crystallography : Resolve crystal structures to validate configuration .

Q. How does the allyloxy group influence reactivity in solid-phase peptide synthesis (SPPS)?

- Methodological Answer: The allyloxy group may require protection during SPPS to prevent side reactions. Use Pd(0)-mediated deprotection (e.g., Pd(PPh₃)₄ with morpholine) post-elongation. Optimize coupling reagents (HATU/DIPEA) to minimize racemization .

Q. How to design experiments evaluating this compound in peptidomimetic drug candidates?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.